molecular formula C8H10ClN3O4S2 B6297867 H-L-Cys(Npys)-OH*HCl CAS No. 108807-66-5

H-L-Cys(Npys)-OH*HCl

Cat. No. B6297867
CAS RN: 108807-66-5
M. Wt: 311.8 g/mol
InChI Key: CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Cys(Npys)-OH*HCl, also known as hydroxy-L-cysteine hydrochloride, is an amino acid derivative that has been studied for its potential therapeutic properties. It is a naturally occurring derivative of the amino acid L-cysteine, and is a water-soluble compound. Hydroxy-L-cysteine hydrochloride has found applications in a number of scientific research areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

H-L-Cys(Npys)-OH*HCl has been studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. It has also been studied for its potential to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to reduce the risk of diabetes and improve insulin sensitivity.

Mechanism of Action

The exact mechanism of action of H-L-Cys(Npys)-OH*HClsteine hydrochloride is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Hydroxy-L-cysteine hydrochloride has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Hydroxy-L-cysteine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to have antioxidant and anti-inflammatory properties. It has also been found to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to reduce the risk of diabetes and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The major advantage of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that it is a water-soluble compound and is easily synthesized. Additionally, it has a number of beneficial biochemical and physiological effects, which makes it an attractive compound for scientific research. However, one of the major limitations of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that the exact mechanism of action is not fully understood. Additionally, the compound is not commercially available, which makes it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research into H-L-Cys(Npys)-OH*HClsteine hydrochloride. These include further investigation into the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce oxidative stress and improve wound healing. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce the risk of diabetes and improve insulin sensitivity. Finally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to increase the production of nitric oxide, which could have beneficial effects on the cardiovascular system.

Synthesis Methods

H-L-Cys(Npys)-OH*HCl is produced by the reaction of L-cysteine with hydrochloric acid. This reaction produces the H-L-Cys(Npys)-OH*HClsteine hydrochloride in a crystalline form. The reaction is typically carried out in an aqueous solution, and the solution is then cooled to form the solid crystals. The reaction is typically done in the presence of a catalyst, such as pyridoxal-5-phosphate, to speed up the reaction. The reaction can also be carried out in a number of other solvents, such as methanol, ethanol, or dimethyl sulfoxide.

properties

IUPAC Name

(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-L-Cys(Npys)-OH*HCl

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